molecular formula C21H15BrN2O2 B3463085 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

Cat. No.: B3463085
M. Wt: 407.3 g/mol
InChI Key: BOFPNQBZQRXMHQ-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . The exact conditions and reagents can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivatives.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its specific combination of a bromophenyl group and a benzoxazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-13-4-2-5-14(10-13)20(25)23-17-8-9-19-18(12-17)24-21(26-19)15-6-3-7-16(22)11-15/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFPNQBZQRXMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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